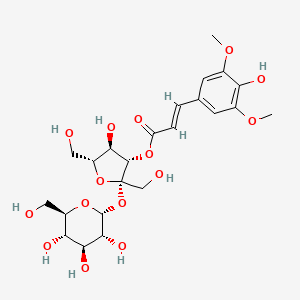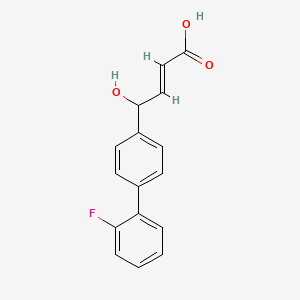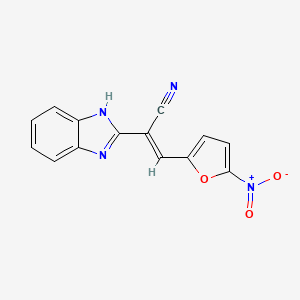
Bromine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Bromine oxide trifluoride can be synthesized through several methods. One common method involves the reaction of anhydrous hydrogen fluoride (HF) with potassium this compound fluoride (K[BrOF4]) at -78°C . The reaction is as follows: [ \text{HF} + \text{K[BrOF4]} \rightarrow \text{BrOF3} + \text{K[HF2]} ] Another method involves the reaction of lithium nitrate (LiNO3) with bromine pentafluoride (BrF5) . These methods are typically conducted under controlled conditions to ensure the stability of the compound.
Analyse Des Réactions Chimiques
Bromine oxide trifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bromine trifluoride (BrF3) and oxygen (O2).
Hydrolysis: It reacts violently with water, leading to the formation of hydrogen bromate (HBrO3) and hydrogen fluoride (HF).
Substitution: It can participate in substitution reactions with other halides and oxides.
Common reagents used in these reactions include hydrogen fluoride, lithium nitrate, and bromine pentafluoride. The major products formed from these reactions are bromine trifluoride, oxygen, hydrogen bromate, and hydrogen fluoride .
Applications De Recherche Scientifique
Bromine oxide trifluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bromosyl trifluoride involves its high reactivity due to the presence of both bromine and fluorine atoms. It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other compounds . The molecular targets and pathways involved include interactions with various halides and oxides, leading to the formation of new compounds through oxidation and substitution reactions .
Comparaison Avec Des Composés Similaires
Bromine oxide trifluoride can be compared with other similar compounds such as chlorosyl trifluoride (ClOF3) and iodosyl trifluoride (IOF3) . These compounds share similar structures and reactivity patterns but differ in their specific chemical properties and applications. For example:
Chlorosyl trifluoride (ClOF3): Similar in structure but has different reactivity due to the presence of chlorine instead of bromine.
Iodosyl trifluoride (IOF3): Contains iodine, which imparts different chemical properties and reactivity compared to bromosyl trifluoride.
This compound trifluoride is unique due to its specific combination of bromine and fluorine, which gives it distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
BrO |
|---|---|
Poids moléculaire |
95.9 g/mol |
InChI |
InChI=1S/BrO/c1-2 |
Clé InChI |
FMSOWMGJJIHFTQ-UHFFFAOYSA-N |
SMILES |
[O]Br |
SMILES canonique |
[O]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)cyclohexene-1-carboxamide](/img/structure/B1232522.png)





![(3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1232531.png)


![10,13-Dimethyl-17-(1,4,5-trimethyl-hex-2-enyl)-1,2,9,10,11,12,13,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232536.png)

![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)


